molecular formula C7H8N4O B13784562 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-67-1

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13784562
CAS No.: 90065-67-1
M. Wt: 164.16 g/mol
InChI Key: QCQMLIDSLHNBKQ-UHFFFAOYSA-N
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Description

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibition and anticancer properties.

    Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Potential multi-targeted kinase inhibitors.

Uniqueness

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit certain kinases while maintaining a favorable pharmacokinetic profile makes it a valuable compound in drug discovery and development .

Properties

CAS No.

90065-67-1

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-11-6(12)4-2-3-9-5(4)10-7(11)8/h2-3,9H,1H3,(H2,8,10)

InChI Key

QCQMLIDSLHNBKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC=C2)N=C1N

Origin of Product

United States

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